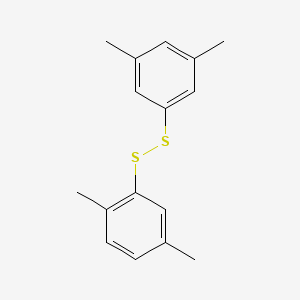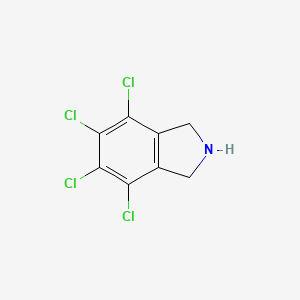
4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindole is a heterocyclic compound characterized by the presence of chlorine atoms at positions 4, 5, 6, and 7 on the isoindole ring
Métodos De Preparación
The synthesis of 4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindole typically involves the reaction of 3,4,5,6-tetrachlorophthalic anhydride with suitable amines under specific conditions. One common method includes refluxing the anhydride with 2-aminoimidazole in acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: The chlorine atoms on the isoindole ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachloroisoindole oxides, while substitution reactions can produce a variety of functionalized isoindole derivatives.
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindole has several scientific research applications:
Mecanismo De Acción
The mechanism by which 4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindole exerts its effects involves its interaction with specific molecular targets. For instance, as a protein kinase CK2 inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activity. This inhibition can lead to the disruption of various signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindole can be compared with other similar compounds, such as:
4,5,6,7-Tetrachloro-2-hydroxy-isoindole-1,3-dione: This compound has similar chlorine substitutions but includes a hydroxy group, which can alter its reactivity and applications.
4,5,6,7-Tetrafluoro-2,3-dihydro-1H-isoindole:
The uniqueness of this compound lies in its specific chlorine substitutions, which confer distinct reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H5Cl4N |
|---|---|
Peso molecular |
256.9 g/mol |
Nombre IUPAC |
4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H5Cl4N/c9-5-3-1-13-2-4(3)6(10)8(12)7(5)11/h13H,1-2H2 |
Clave InChI |
GIWAOIJOGCCAFF-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


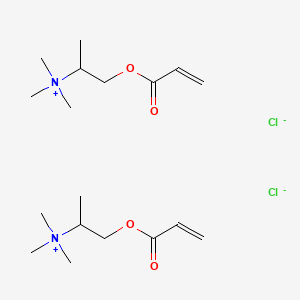



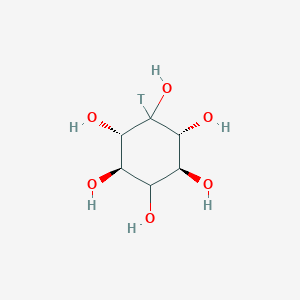

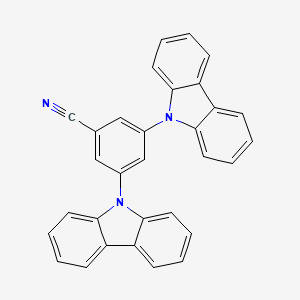
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13784200.png)
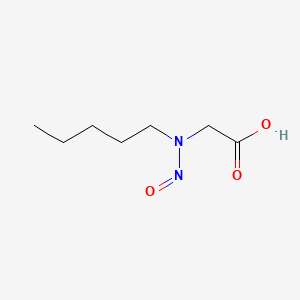
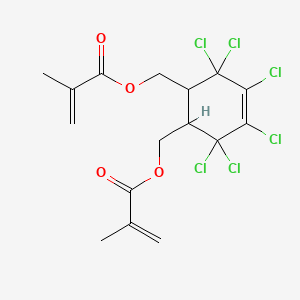

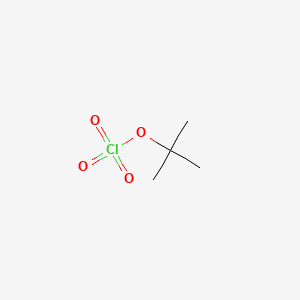
![3-Amino-3-[2-(3-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13784219.png)
